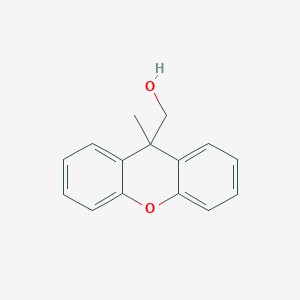![molecular formula C10H14N2O4S B12065154 Methyl 2-[[(4,6-Dimethoxypyrimidin-2-yl)methyl]thio]ethanoate CAS No. 1017793-63-3](/img/structure/B12065154.png)
Methyl 2-[[(4,6-Dimethoxypyrimidin-2-yl)methyl]thio]ethanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[[(4,6-Dimethoxypyrimidin-2-yl)methyl]thio]ethanoate is a chemical compound with a complex structure that includes a pyrimidine ring substituted with methoxy groups and a thioether linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[[(4,6-Dimethoxypyrimidin-2-yl)methyl]thio]ethanoate typically involves the reaction of 4,6-dimethoxypyrimidine with a suitable thioether reagent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, in a solvent like tetrahydrofuran. The reaction mixture is stirred at room temperature for several hours, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-[[(4,6-Dimethoxypyrimidin-2-yl)methyl]thio]ethanoate undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to yield different products, depending on the reducing agent used.
Substitution: The methoxy groups on the pyrimidine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrimidine ring .
Aplicaciones Científicas De Investigación
Methyl 2-[[(4,6-Dimethoxypyrimidin-2-yl)methyl]thio]ethanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 2-[[(4,6-Dimethoxypyrimidin-2-yl)methyl]thio]ethanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-[(4,6-dimethoxypyrimidin-2-yl)oxy]-6-[1-(methoxyimino)ethyl]benzoate
- Methyl 2-[(4,6-dimethoxypyrimidin-2-yl)carbamoyl]benzoate
Uniqueness
Methyl 2-[[(4,6-Dimethoxypyrimidin-2-yl)methyl]thio]ethanoate is unique due to its specific thioether linkage and the presence of methoxy groups on the pyrimidine ring. These structural features confer distinct chemical properties and reactivity, making it valuable for various research applications .
Propiedades
Número CAS |
1017793-63-3 |
|---|---|
Fórmula molecular |
C10H14N2O4S |
Peso molecular |
258.30 g/mol |
Nombre IUPAC |
methyl 2-[(4,6-dimethoxypyrimidin-2-yl)methylsulfanyl]acetate |
InChI |
InChI=1S/C10H14N2O4S/c1-14-8-4-9(15-2)12-7(11-8)5-17-6-10(13)16-3/h4H,5-6H2,1-3H3 |
Clave InChI |
HPYPIJRGWKGUEX-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=NC(=N1)CSCC(=O)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-2-[(4-bromo-3-fluorophenoxy)methyl]oxirane](/img/structure/B12065075.png)





![1H-Indole-2-carboxylicacid, 1-[2-[(1-carboxy-3-phenylpropyl)amino]-1-oxopropyl]octahydro-](/img/structure/B12065111.png)

![(2Z,10Z)-14,16-dihydroxy-4-(2-phenylethyl)-5-oxabicyclo[11.3.0]hexadeca-2,10-dien-6-one](/img/structure/B12065121.png)
![3-[4-(Difluoromethoxy)phenoxy]azetidine](/img/structure/B12065136.png)
![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B12065143.png)



